Superior Sigma-1 Subtype Selectivity Profile Compared to the Classical Ligand Haloperidol
For studies requiring selective Sigma-1 engagement, N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide demonstrates a markedly superior selectivity window compared to the non-selective reference compound haloperidol. The target compound exhibits a Sigma-2/Sigma-1 Ki ratio of ~47, indicating high preference for Sigma-1 [1]. In contrast, haloperidol, a widely used sigma ligand, displays a Sigma-2/Sigma-1 Ki ratio of only ~8 in a comparable assay system, confirming its more balanced dual-subtype binding profile [2].
| Evidence Dimension | Subtype Selectivity (Ratio of Sigma-2 Ki to Sigma-1 Ki) |
|---|---|
| Target Compound Data | Sigma-1 Ki = 0.74 nM, Sigma-2 Ki = 35 nM, Ratio = ~47 |
| Comparator Or Baseline | Haloperidol: Sigma-1 Ki = 1.7 nM, Sigma-2 Ki = 13 nM, Ratio = ~8 |
| Quantified Difference | The target compound shows an approximately 6-fold higher selectivity ratio for Sigma-1 over Sigma-2 compared to haloperidol. |
| Conditions | Sigma-1 receptor from guinea pig brain cortex membranes or human source, labeled with [3H](+)-pentazocine. Sigma-2 receptor from human source or PC12 cells, labeled with [3H]DTG. |
Why This Matters
This significant difference in subtype selectivity is critical for minimizing off-target effects mediated by Sigma-2 in functional assays, making the target compound a more precise tool for dissecting Sigma-1-specific biology.
- [1] BindingDB. Entry BDBM50151272 / CHEMBL3769930. Affinity data for Sigma-1 (Ki=0.740 nM) and Sigma-2 (Ki=35 nM). View Source
- [2] PMC3490055, Table 3. Affinities Ki (nM) for haloperidol at sigma-1 (1.7 nM) and sigma-2 (13 nM) receptors. View Source
